2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thioamides, halogenated compounds, and various catalysts to facilitate the formation of the thiazole ring and subsequent substitutions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide include other thiazole derivatives with different substituents. Some examples are:
- [4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
- [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and applications
Properties
Molecular Formula |
C21H18N4O3S2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-27-17-4-3-14(9-18(17)28-2)20-23-15(11-29-20)10-19(26)25-21-24-16(12-30-21)13-5-7-22-8-6-13/h3-9,11-12H,10H2,1-2H3,(H,24,25,26) |
InChI Key |
HMJBEKVUAFBJOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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